
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H35BrNO2P and a molecular weight of 528.46 g/mol . This compound is characterized by the presence of a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, and a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, or amines. The reactions are often carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers to capture the released by-products.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using a halide nucleophile would yield a halogenated product.
Deprotection Reactions: The major product is the free amine, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide involves its ability to cross cell membranes and accumulate in mitochondria due to the triphenylphosphonium group’s positive charge. This allows it to deliver attached molecules directly to the mitochondria, where they can exert their effects. The Boc group serves as a protecting group during synthesis, which can be removed to reveal the active amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium chloride
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium iodide
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium acetate
Uniqueness
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide is unique due to its specific combination of the Boc-protected amino group and the triphenylphosphonium group. This combination allows for targeted delivery to mitochondria while protecting the amino group during synthesis. The bromide counterion also influences the compound’s solubility and reactivity compared to other similar compounds with different counterions .
Eigenschaften
Molekularformel |
C28H35BrNO2P |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H34NO2P.BrH/c1-28(2,3)31-27(30)29-22-14-7-15-23-32(24-16-8-4-9-17-24,25-18-10-5-11-19-25)26-20-12-6-13-21-26;/h4-6,8-13,16-21H,7,14-15,22-23H2,1-3H3;1H |
InChI-Schlüssel |
UUWKQCMQHIUMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


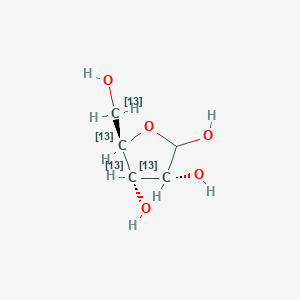
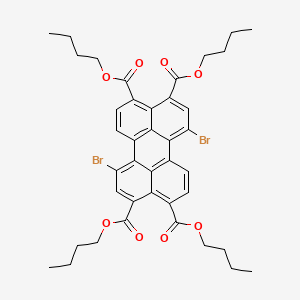
amine](/img/structure/B14116601.png)

![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
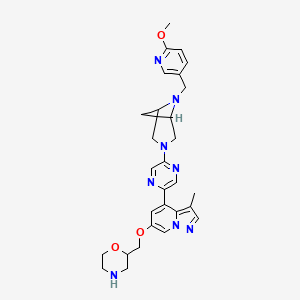
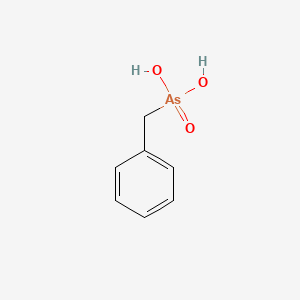
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
![[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol](/img/structure/B14116651.png)
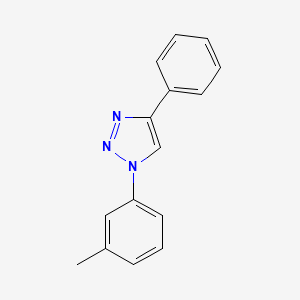
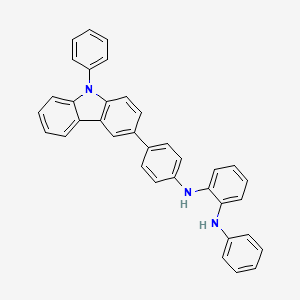
![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)
